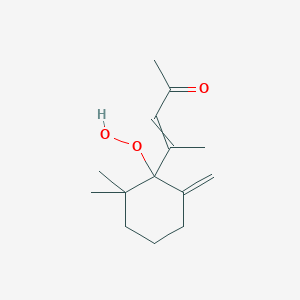

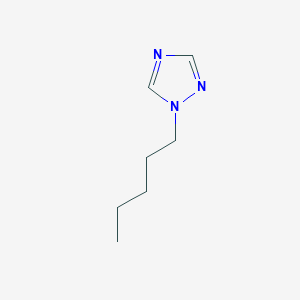

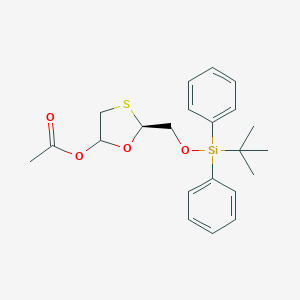

![molecular formula C8H4N2S B050402 チエノ[3,2-b]ピリジン-6-カルボニトリル CAS No. 116538-95-5](/img/structure/B50402.png)

チエノ[3,2-b]ピリジン-6-カルボニトリル

説明

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine-6-carbonitrile and related compounds involves various strategies. For example, Abdelriheem et al. (2015) reported the synthesis of thieno[2,3-b]pyridines and related compounds through a process that starts with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to various derivatives through elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015). Another approach by Tumey et al. (2008) involves the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a scalable and facile method (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine-6-carbonitrile is characterized by the fusion of a thiophene ring with a pyridine ring, incorporating a carbonitrile group at the 6-position. This structure contributes to the compound's unique chemical properties and reactivity. X-ray crystallographic studies have provided detailed insights into the planarity of the thienopyridine ring systems and the internal bond angles and lengths, offering a basis for understanding its chemical behavior (Klemm, Weakley, & Yoon, 1999).

Chemical Reactions and Properties

Thieno[3,2-b]pyridine-6-carbonitriles undergo various chemical reactions, leading to the synthesis of a wide range of derivatives. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal for creating compounds with potential biological activities. For instance, Boschelli et al. (2005) explored the synthesis and Src kinase inhibitory activity of derivatives, modifying substituents to enhance activity, demonstrating the compound's utility in medicinal chemistry (Boschelli, Wu, Barrios Sosa, Durutlic, Chen, Wang, Golas, Lucas, & Boschelli, 2005).

科学的研究の応用

抗癌活性

チエノ[2,3-b]ピリジン誘導体は、癌研究分野で有望な結果を示しています。 胃癌、結腸癌、肝癌、乳癌、および鼻咽頭癌を含む様々なヒト癌細胞株の増殖を阻害することが判明しています . 一部の化合物は優れた抗腫瘍活性を示しており、これらの癌細胞株に対して最適な細胞毒性を示しています .

抗ウイルス活性

チエノ[2,3-b]ピリジン誘導体は、抗ウイルス性を持つことも報告されています . このことは、それらを新しい抗ウイルス薬の開発のための候補物質として位置付けています。

抗炎症活性

これらの化合物は、抗炎症作用を示しています . このことは、炎症を特徴とする疾患の治療におけるそれらの潜在的な使用を示唆しています。

抗菌活性

チエノ[2,3-b]ピリジン誘導体は、抗菌活性を示しています , これは、様々な微生物感染症の対策におけるそれらの潜在的な使用を示唆しています。

抗糖尿病活性

これらの化合物は、抗糖尿病作用を持つことが判明しています , これは、糖尿病の管理におけるそれらの潜在的な使用を示唆しています。

降圧活性

チエノ[2,3-b]ピリジン誘導体は、降圧作用を示しています , これは、高血圧の治療におけるそれらの潜在的な使用を示唆しています。

骨形成活性

これらの化合物は、骨形成活性を示しています , これは、骨形成を促進するそれらの潜在的な使用を示唆しています。

CNS疾患の治療

チエノ[2,3-b]ピリジン誘導体は、中枢神経系 (CNS) 疾患の治療に使用されています . これは、神経学におけるそれらの潜在的な治療用途を示唆しています。

作用機序

Target of Action

Thieno[3,2-b]pyridine derivatives are known for their wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of protein kinase involved in cell proliferation and survival, making it a significant target in cancer research .

Mode of Action

Thieno[2,3-b]pyridines have been shown to interact with their targets, such as pim-1 kinase, leading to changes in cell proliferation and survival . This interaction can result in the inhibition of cancer cell growth .

Biochemical Pathways

Thieno[3,2-b]pyridine derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, which play key roles in several signal transduction pathways . This inhibition can lead to effects such as cell cycle arrest, apoptosis of cancer cells, and reduced metastasis .

Result of Action

The molecular and cellular effects of Thieno[3,2-b]pyridine-6-carbonitrile’s action are likely to be related to its inhibitory effects on its targets. For instance, the inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis of cancer cells . Moreover, thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines .

Action Environment

The action, efficacy, and stability of Thieno[3,2-b]pyridine-6-carbonitrile can be influenced by various environmental factors. For instance, the compound’s aqueous solubility can impact its bioavailability and thus its efficacy

将来の方向性

Thieno[3,2-b]pyridine-6-carbonitrile and its derivatives hold promise in drug development due to their various biological activities . Future research could focus on further exploring their potential therapeutic applications and improving their selectivity, efficiency, and safety as anticancer medicines .

特性

IUPAC Name |

thieno[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCIXUKZMDUDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552925 | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116538-95-5 | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116538-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Thieno[3,2-b]pyridine-6-carbonitrile derivatives attractive for Src kinase inhibition?

A1: Research indicates that Thieno[3,2-b]pyridine-6-carbonitriles demonstrate promising inhibitory activity against Src kinase. [, ] This enzyme plays a crucial role in various cellular processes, including growth and proliferation. The structure of these compounds allows for modifications that can potentially enhance their potency and selectivity as Src kinase inhibitors.

Q2: How do structural modifications impact the Src kinase inhibitory activity of Thieno[3,2-b]pyridine-6-carbonitriles?

A2: Studies exploring structure-activity relationships have revealed key insights:

- C-2 Substituents: Replacing the phenyl group at the C-2 position with a 3,5-disubstituted thiophene ring generally led to improved Src kinase inhibitory activity. [] This suggests that specific substitutions on the thiophene ring could be crucial for enhancing potency.

- C-7 Substituents: Introducing a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position significantly boosted the inhibition of Src kinase enzymatic activity. [] This highlights the importance of the C-7 substituent in determining inhibitory potency.

- Impact of Amino Groups: While aminomethyl and aminoethyl groups at the para position of the C-2 phenyl group maintained activity, direct attachment of an amino group to this position decreased it. [] This suggests a potential steric or electronic influence on binding affinity.

Q3: Are there any Thieno[3,2-b]pyridine-6-carbonitrile derivatives that have shown promising in vivo activity?

A3: Yes, research indicates that at least one analog displayed in vivo activity comparable to SKI-606, a 3-quinolinecarbonitrile Src kinase inhibitor undergoing clinical trials. [] This finding underscores the therapeutic potential of these compounds and warrants further investigation.

Q4: What synthetic routes are available for preparing Thieno[3,2-b]pyridine-6-carbonitriles?

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

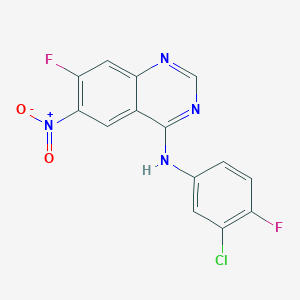

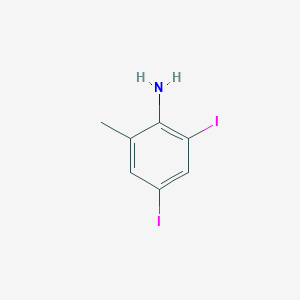

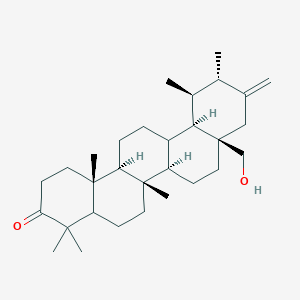

![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)

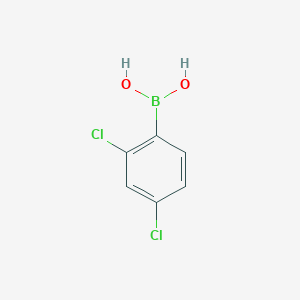

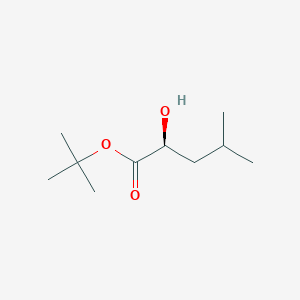

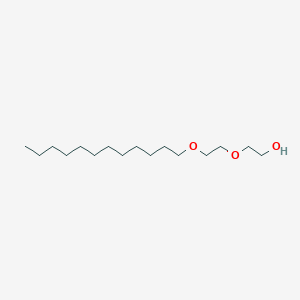

![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)

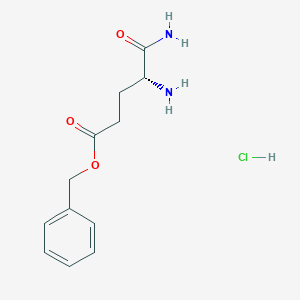

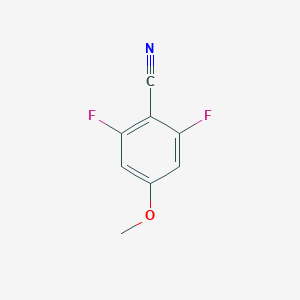

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)